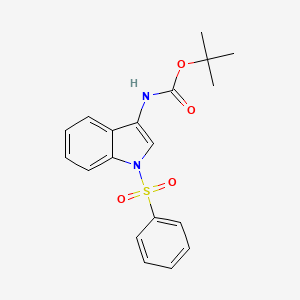

3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole

Description

Properties

IUPAC Name |

tert-butyl N-[1-(benzenesulfonyl)indol-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)20-16-13-21(17-12-8-7-11-15(16)17)26(23,24)14-9-5-4-6-10-14/h4-13H,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKRGRKAIQVCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole is the tert-butoxycarbonyl (Boc) group . This group is commonly used in synthetic organic chemistry as a protecting group for amines.

Mode of Action

The compound interacts with its targets through a process known as Boc deprotection . This process involves the removal of the Boc group from the compound, allowing the underlying amine to participate in further chemical reactions.

Biochemical Pathways

The removal of the Boc group affects the biochemical pathways involving the newly exposed amine. The exact pathways and their downstream effects would depend on the specific context in which the compound is used.

Pharmacokinetics

The Boc group can enhance the compound’s stability and solubility, potentially improving its bioavailability.

Result of Action

The primary result of the compound’s action is the deprotection of the Boc group , which enables the underlying amine to participate in further chemical reactions. This can lead to the synthesis of new compounds or the initiation of new biochemical pathways.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. Additionally, the use of a thermally stable ionic liquid can enhance the efficiency of the deprotection process.

Biological Activity

3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole is a compound of significant interest due to its potential biological activities. This indole derivative has been studied for its inhibitory effects on various biological targets, particularly in cancer research and enzyme inhibition. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H16N2O3S

- CAS Number : 1020722-07-9

This compound features a tert-butoxycarbonyl (Boc) group, an amino group, and a phenylsulfonyl moiety attached to an indole ring. The presence of these functional groups contributes to its biological activity.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific proteases, particularly cathepsins. Cathepsins are cysteine proteases that play crucial roles in tumor progression and immune response. Inhibition of these enzymes can lead to reduced tumor growth and metastasis.

Enzyme Inhibition

A key focus of research on this compound has been its inhibitory action against cathepsin S (CatS). Studies have shown that this compound exhibits potent inhibitory activity with a Ki value indicative of high selectivity towards CatS compared to other cathepsins.

| Compound | Ki (nM) | Selectivity Ratio (CatS vs. CatB) |

|---|---|---|

| This compound | 0.9 | 1333-fold |

| Control Compound A | 40 | 9.3-fold |

This table illustrates the enhanced potency and selectivity of the compound compared to a control inhibitor, emphasizing its potential as a therapeutic agent in targeting tumors where CatS is overexpressed .

Anticancer Activity

In vitro studies have demonstrated that this compound effectively reduces cell viability in various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The compound's ability to induce apoptosis in these cell lines suggests a mechanism involving the modulation of apoptotic pathways.

Case Studies

A notable study evaluated the effects of this compound on tumor growth in xenograft models. Mice implanted with human cancer cells were treated with varying doses of this compound. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential application in cancer therapy.

Study Summary:

- Model : Xenograft mouse model

- Treatment Duration : 4 weeks

- Dosage : 10 mg/kg daily

- Outcome : Tumor size reduced by approximately 50% compared to untreated controls.

Scientific Research Applications

Medicinal Chemistry

3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole has potential applications in drug development due to its structural characteristics that may influence biological activity:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic functions.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Investigations have shown that the compound can protect neuronal cells from oxidative stress, indicating its potential role in neurodegenerative disease therapies.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The phenylsulfonyl group can undergo nucleophilic substitution, facilitating the introduction of new substituents.

- Formation of Complex Structures : It can be utilized to construct diverse molecular architectures essential in pharmaceutical development.

Material Science

In materials science, this compound is explored for its potential applications in producing specialty chemicals and materials. Its unique properties may lead to innovations in:

- Polymer Chemistry : The compound can be used to synthesize polymers with specific functionalities.

- Coatings and Adhesives : Due to its chemical reactivity, it may be incorporated into formulations for coatings and adhesives with enhanced performance characteristics.

Case Study 1: Antimicrobial Development

A study focused on synthesizing derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The derivatives were tested in vitro, showing efficacy comparable to established antibiotics. This research highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Neuroprotective Applications

Research conducted on the neuroprotective effects of this compound involved testing on neuronal cell lines exposed to oxidative stress. Results indicated that it significantly reduced cell death and preserved cellular function, suggesting its utility in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Q & A

Q. What are the recommended synthetic routes for 3-(tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential protection and functionalization of the indole scaffold. A common approach includes:

N-Sulfonylation : React indole with phenylsulfonyl chloride (PhSO₂Cl) under basic conditions (e.g., NaOH with n-Bu₄NHSO₄ as a phase-transfer catalyst in CH₂Cl₂) to yield 1-(phenylsulfonyl)indole .

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group at the 3-position via a nucleophilic substitution or coupling reaction. For example, Boc-anhydride with a suitable catalyst (e.g., DMAP) in THF at 0–25°C .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Yield optimization requires precise stoichiometry, temperature control, and inert atmosphere to prevent deprotection or side reactions (e.g., sulfonamide hydrolysis) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Analysis : ¹H and ¹³C NMR confirm Boc and sulfonyl group integration. For instance, the tert-butyl group in Boc appears as a singlet at ~1.3 ppm, while sulfonyl aromatic protons resonate at 7.5–8.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : If crystals are obtainable, this method resolves stereochemical ambiguities, particularly for chiral intermediates .

- IR Spectroscopy : Key peaks include N–H stretching (~3350 cm⁻¹ for indole NH) and carbonyl stretches (~1700 cm⁻¹ for Boc) .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the tert-butoxycarbonyl (Boc) protection step?

Methodological Answer: Byproducts often arise from incomplete Boc insertion or sulfonamide cleavage. Mitigation strategies include:

- Controlled Reaction Temperature : Slow addition of Boc-anhydride at 0°C minimizes exothermic side reactions.

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance Boc activation, reducing reaction time and competing pathways .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-induced Boc deprotection.

- Monitoring via TLC : Regular checks (e.g., 10% EtOAc/hexane) allow early detection of intermediates like 3-amino-1-(phenylsulfonyl)indole, which can be re-protected .

Q. How do electronic effects of substituents impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing sulfonyl and Boc groups deactivate the indole ring, influencing reactivity:

- Suzuki Coupling : The 3-Boc-amino group directs electrophilic substitution to the 2-position. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in toluene/EtOH (3:1) at 80°C. Lower yields may occur due to steric hindrance from the Boc group .

- Nitroalkene Additions : The sulfonyl group enhances electrophilicity at the 3-position, enabling Michael additions. For example, reactions with münchnones proceed via 1,3-dipolar cycloaddition, yielding pyrrole derivatives (70–85% yield) .

- Contradictory Data Note : Some studies report reduced reactivity in electron-deficient indoles, necessitating harsher conditions (e.g., microwave-assisted heating) .

Q. What in vitro models are suitable for evaluating this compound’s potential as a cholinesterase (ChE) inhibitor or 5-HT6R antagonist?

Methodological Answer:

- ChE Inhibition Assay :

- Use human recombinant acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) with Ellman’s method (DTNB as a thiol indicator). IC₅₀ values are compared to donepezil or tacrine as positive controls .

- Structural analogs (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole hybrids) show IC₅₀ values <10 µM, suggesting competitive inhibition via π-π stacking with the catalytic site .

- 5-HT6R Antagonism :

- Radioligand binding assays (³H-LSD displacement in HEK-293 cells expressing human 5-HT6R). Ki values <100 nM indicate high affinity .

- Functional assays (cAMP modulation) confirm inverse agonism. For example, analogs reduce forskolin-induced cAMP by >50% at 1 µM .

Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported yields for sulfonylation reactions?

Methodological Answer: Discrepancies (e.g., 69–97% yields for N-sulfonylation ) arise from:

- Substrate Purity : Impure indole starting materials reduce efficiency. Pre-purify via recrystallization (hexane/CH₂Cl₂).

- Catalyst Loading : Phase-transfer catalysts (n-Bu₄NHSO₄) at 5 mol% improve interfacial reactivity compared to lower concentrations .

- Workup Procedures : Rapid extraction (CH₂Cl₂/H₂O) minimizes sulfonamide hydrolysis. Dry Na₂SO₄ is critical to remove trace water.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.